molecular formula C14H14N2O2 B15047658 2-amino-N-(4-phenoxyphenyl)acetamide

2-amino-N-(4-phenoxyphenyl)acetamide

Cat. No.: B15047658
M. Wt: 242.27 g/mol
InChI Key: OBZCGDXSJPVRFQ-UHFFFAOYSA-N
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Description

2-amino-N-(4-phenoxyphenyl)acetamide is an organic compound with the molecular formula C14H14N2O2. It is a derivative of acetamide and features a phenoxyphenyl group attached to the nitrogen atom of the acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 4-phenoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-phenoxyaniline attacks the carbonyl carbon of chloroacetyl chloride, forming the desired acetamide product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-amino-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain kinases involved in cancer cell proliferation by binding to the active site and preventing substrate access. This inhibition can lead to the disruption of signaling pathways essential for cancer cell survival and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(4-phenoxyphenyl)acetamide is unique due to its specific structural features, such as the phenoxy group, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

2-amino-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-10-14(17)16-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZCGDXSJPVRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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